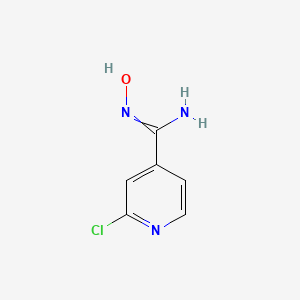

2-chloro-N'-hydroxypyridine-4-carboximidamide

概要

説明

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyridine, featuring a chlorine atom and a hydroxylamine group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N'-hydroxypyridine-4-carboximidamide typically involves the reaction of 2-chloropyridine-4-carboximidoyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

化学反応の分析

Types of Reactions: 2-Chloro-N'-hydroxypyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield chloropyridine derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

科学的研究の応用

Pharmaceutical Development

2-Chloro-N'-hydroxypyridine-4-carboximidamide has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study: Research has indicated that derivatives of this compound exhibit activity against resistant strains of bacteria such as Staphylococcus aureus, highlighting its potential as a novel antibacterial agent .

Agricultural Science

The compound may have applications as a pesticide or herbicide due to its biological activity. The structural characteristics enable it to act on specific pathways in pests or weeds.

- Data Table: Potential Agricultural Applications

| Application Type | Mechanism of Action | Target Organism |

|---|---|---|

| Herbicide | Inhibition of growth | Weeds |

| Pesticide | Disruption of metabolic processes | Insect pests |

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity can be exploited in various organic reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis Pathways:

- Reaction with amines to form substituted derivatives.

- Coupling with other electrophiles to create larger molecular frameworks.

Example Mechanisms:

- Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt protein synthesis through ribosomal interaction.

- Pesticidal Activity: It could interfere with metabolic pathways essential for pest survival.

作用機序

The mechanism by which 2-chloro-N'-hydroxypyridine-4-carboximidamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

類似化合物との比較

2-Chloropyridine

4-Hydroxypyridine

N-Hydroxypyridine-4-carboximidamide

生物活性

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a hydroxyl group and a carboximidamide functional group. This specific arrangement is believed to contribute significantly to its biological properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes involved in metabolic processes.

- Antiproliferative Effects : It has been observed to exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Cancer Cell Line Testing :

- In vitro studies conducted on HT29 (colon cancer) and FEK4 (fibroblast) cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to controls .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and other related compounds to assess differences in biological activity:

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial/Antiproliferative | 10 | Apoptosis induction |

| N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide | Antimicrobial | 20 | Enzyme inhibition |

| 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine | Anticancer | 15 | DNA binding |

特性

IUPAC Name |

2-chloro-N'-hydroxypyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMRNWUUNGSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。